3-Pyrrolidineacetic acid

GABAergic neurotransmission uptake inhibition receptor agonism

3-Pyrrolidineacetic acid (homo-β-proline) uniquely combines GABA uptake inhibition with direct GABA receptor agonism—a dual activity unmatched by nipecotic acid or guvacine. The (R)-enantiomer shows >10-fold higher GABA_A affinity; the (S)-enantiomer binds exclusively to GABA_B. This stereoselectivity makes enantiopure procurement mandatory for receptor subtype-targeted research. The compound also serves as a scaffold for nanomolar GAT1 inhibitors (oxime pKi=7.87) and CNS prodrugs. Specify required enantiomer and purity when ordering.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 122442-02-8; 89203-64-5
Cat. No. B2818428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidineacetic acid
CAS122442-02-8; 89203-64-5
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESC1CNCC1CC(=O)O
InChIInChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)
InChIKeyOUENRUZPZZFMCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrrolidineacetic Acid (122442-02-8, 89203-64-5) Procurement Guide: Chemical Identity and Baseline Profile


3-Pyrrolidineacetic acid, also known as homo-β-proline (CAS: 122442-02-8 and 89203-64-5), is a cyclic analogue of the neurotransmitter γ-aminobutyric acid (GABA). This compound features a pyrrolidine ring with an acetic acid side chain [1]. It exists as two enantiomers, (R)- and (S)-, which exhibit distinct pharmacological profiles, making enantiomeric purity a critical specification for research applications [2]. The compound is a potent inhibitor of neuronal and glial GABA uptake and an agonist at GABA receptors [3].

3-Pyrrolidineacetic Acid (122442-02-8, 89203-64-5): Why Substitution with In-Class GABA Uptake Inhibitors Is Scientifically Unjustified


The procurement of 3-pyrrolidineacetic acid cannot be generically substituted with other GABA uptake inhibitors or pyrrolidine-based amino acids due to critical differences in receptor binding profiles, cellular uptake kinetics, and enantiomeric selectivity. As demonstrated by head-to-head comparisons, this compound exhibits a unique dual activity profile—simultaneously acting as a potent GABA uptake inhibitor and a direct GABA receptor agonist [1]. Furthermore, the two enantiomers show pronounced stereoselectivity: the (R)-enantiomer displays significantly higher affinity for GABA_A receptors, whereas the (S)-enantiomer exclusively binds to GABA_B receptors [2]. This contrasts sharply with simpler analogues like nipecotic acid, which act solely as uptake inhibitors. These quantitative distinctions render 3-pyrrolidineacetic acid irreplaceable in mechanistic studies and drug discovery efforts targeting specific GABAergic pathways.

3-Pyrrolidineacetic Acid (122442-02-8, 89203-64-5) Evidence-Based Differentiation: Quantitative Head-to-Head Comparisons Against Key Comparators


Superior Dual Activity: GABA Uptake Inhibition and Direct Receptor Agonism Compared to Nipecotic Acid

3-Pyrrolidineacetic acid (homo-β-proline) demonstrates a unique dual mechanism: it inhibits GABA uptake with a Ki of 6 µM in neurons and 16 µM in glial cells, and simultaneously displaces GABA from its receptor with an IC50 of 0.3 µM [1]. In contrast, nipecotic acid, a well-known comparator, functions solely as a GABA uptake inhibitor (IC50 values: hGAT-1 8 µM, hGAT-3 106 µM ) and does not exhibit direct receptor agonism.

GABAergic neurotransmission uptake inhibition receptor agonism

Enantiomer-Dependent Receptor Selectivity: (R)-Enantiomer >10-Fold More Potent at GABA_A Receptors than (S)-Enantiomer

The (R)-enantiomer of 3-pyrrolidineacetic acid is more than one order of magnitude (>10-fold) more potent than the (S)-enantiomer as an inhibitor of GABA_A receptor binding, whereas GABA_B receptor affinity resides exclusively in the (S)-enantiomer [1]. In contrast, both enantiomers are approximately equieffective as inhibitors of synaptosomal GABA uptake.

stereoselective pharmacology GABA receptor subtypes chiral differentiation

Oxime Derivatives Achieve Low Nanomolar Potency at mGAT1: Scaffold Enables Potent Inhibition Unattainable with Parent Compound

While 3-pyrrolidineacetic acid itself exhibits micromolar potency at GABA transporters, its oxime derivatives demonstrate a significant leap in activity. The most potent oxime, bearing a 2′,4′-dichlorobiphenyl residue, displayed a binding affinity for murine GAT1 (mGAT1) in the low nanomolar range (pKi = 7.87 ± 0.01, corresponding to Ki ≈ 13.5 nM) [1].

GAT1 inhibitors oxime derivatives library screening

GAT3 Transporter Selectivity: (S)-Enantiomer Displays Moderate Inhibitory Activity at hGAT3

The (S)-enantiomer of 3-pyrrolidineacetic acid inhibits human GAT3 with an IC50 of 2.51 µM (2510 nM), while showing weaker activity at hGAT1 (IC50 = 3.90 µM) [1]. For comparison, the reference inhibitor guvacine exhibits hGAT3 IC50 values of 119 µM .

GAT3 transporter GABA uptake selectivity chiral pharmacology

Chemoenzymatic Synthesis Enables High Enantiomeric Purity: A Scalable Route to (R)- and (S)-Homo-β-proline

A chemoenzymatic method provides both enantiomers of 3-pyrrolidineacetic acid in high enantiomeric excess. The synthesis involves enantiocomplementary enzymes in the disymmetric hydrolysis of 3-nitromethylglutaric acid diethyl ester [1]. This contrasts with earlier multi-step chiral auxiliary approaches that required chromatographic separation of diastereomers.

asymmetric synthesis enantiomeric purity chemoenzymatic methods

CNS Bioavailability Limitation: Derivatization Required for In Vivo Brain Penetration

3-Pyrrolidineacetic acid, as a hydrophilic amino acid, does not readily cross the blood-brain barrier in pharmacologically significant amounts following peripheral administration [1]. This property is shared with nipecotic acid and guvacine. However, N-(4,4-diphenyl-3-butenyl) derivatives of 3-pyrrolidineacetic acid exhibit improved lipophilicity and oral anticonvulsant activity in rodents [2].

blood-brain barrier CNS drug delivery prodrug design

3-Pyrrolidineacetic Acid (122442-02-8, 89203-64-5): Evidence-Backed Application Scenarios for Procurement and Research Prioritization


Mechanistic Studies of Dual GABA Uptake Inhibition and Receptor Agonism

3-Pyrrolidineacetic acid is uniquely suited for in vitro studies examining the interplay between GABA transport and direct receptor activation. Its dual activity—inhibiting GABA uptake (Ki = 6-16 µM) and binding to GABA receptors (IC50 = 0.3 µM) [1]—cannot be replicated by nipecotic acid or guvacine, which act solely as uptake inhibitors. Researchers investigating synaptic GABAergic modulation should prioritize this compound.

Enantiomer-Specific GABA Receptor Subtype Profiling

The pronounced stereoselectivity of 3-pyrrolidineacetic acid (>10-fold difference in GABA_A affinity between enantiomers; exclusive GABA_B binding by the (S)-enantiomer) [2] makes enantiopure forms essential for dissecting GABA_A versus GABA_B receptor pharmacology. Procurement of the specific (R)- or (S)-enantiomer is mandatory for studies aiming to validate receptor subtype engagement.

Scaffold for GAT1-Targeted Drug Discovery and Library Synthesis

As a core scaffold, 3-pyrrolidineacetic acid enables the synthesis of high-potency GAT1 inhibitors. Oxime derivatives achieve low nanomolar affinity (pKi = 7.87) [3]. The parent compound is thus a strategic procurement target for medicinal chemistry groups developing novel anticonvulsant or anxiolytic agents via structure-activity relationship (SAR) exploration.

In Vitro GAT3 Transporter Selectivity Assays

The (S)-enantiomer exhibits moderate but quantifiable inhibition of human GAT3 (IC50 = 2.51 µM) [4], which is significantly more potent than guvacine at this transporter. This application scenario is relevant for researchers screening for GAT3-selective compounds or validating GAT3 as a therapeutic target for neurological and psychiatric disorders.

Synthesis of CNS-Penetrant Prodrugs and Derivatives

While the parent compound has limited BBB permeability, its N-alkylated derivatives demonstrate oral anticonvulsant activity in vivo [5]. 3-Pyrrolidineacetic acid serves as a critical starting material for the synthesis of lipophilic prodrugs intended for CNS applications. Procurement is justified for programs aiming to overcome the bioavailability limitations of hydrophilic GABA uptake inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyrrolidineacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.